molecular formula C11H12N2 B1298999 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-60-2

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B1298999
CAS RN: 6208-60-2
M. Wt: 172.23 g/mol
InChI Key: RPROHCOBMVQVIV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its broad spectrum of pharmacological activity. The compound is a derivative of the tetrahydro-β-carboline and pyrido[3,4-b]indole families, which are known for their presence in various bioactive molecules and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has been explored through various methods. One approach involves a multistep synthetic strategy starting from commercially available indole 2-carboxylic acid, culminating in an intramolecular Michael addition catalyzed by InBr3 to yield polycyclic compounds with high efficiency . Another method utilizes microwave irradiation to facilitate three- or four-component domino reactions, offering advantages such as short reaction times, high yields, and high chemo- and regioselectivities . Additionally, Fischer cyclization of arylhydrazones of 1-substituted-4-piperidones has been employed to produce a series of tetrahydro-1H-pyrido[4,3-b]indoles with significant anti-serotonin activity .

Molecular Structure Analysis

The molecular structure of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives is characterized by a polycyclic framework that includes a pyrido[4,3-b]indole core. This core is a common feature in compounds that interact with biological targets such as N-methyl-D-aspartate (NMDA) receptors. The structure-activity relationship studies of these derivatives have led to the identification of potent subtype-selective inhibitors of NMDA receptors, highlighting the importance of the molecular scaffold .

Chemical Reactions Analysis

The chemical reactivity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles includes their ability to undergo various functionalization reactions. For instance, the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives can be achieved through condensation reactions of tryptamine with cycloalkanones, followed by cyclization and functionalization to yield 2-methyl derivatives . Additionally, aryne annulation has been used to synthesize pyrido[1,2-a]indole malonates and amines, expanding the chemical diversity of the indole series .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles are influenced by their polycyclic structure and the nature of their substituents. These properties are crucial for their pharmacological activity and their interaction with biological targets. While the specific physical and chemical properties are not detailed in the provided papers, they can be inferred to include typical characteristics of heterocyclic compounds such as solubility, melting points, and stability, which are important for their medicinal chemistry applications .

Scientific Research Applications

Synthesis and Physiological Activity

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its synthesis methods and physiological activity. These compounds have shown a broad spectrum of pharmacological activity, making them of significant interest in medicinal chemistry. Various derivatives of these heterocycles have been synthesized, demonstrating their synthetic accessibility and potential for diverse pharmacological applications (Ivashchenko et al., 2010).

Calcium-Antagonist Activity

Certain derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been identified to possess calcium-antagonist activity, along with other properties such as antihistamine, neuroleptic, antiarrhythmic, antioxidant, and neuroprotector properties. These findings indicate the potential use of these compounds in various therapeutic applications (Ivanov et al., 2001).

Anti-Cancer Agents

Research has shown that 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit significant anti-tumor activity. These compounds have been designed and synthesized with modifications to enhance their antiproliferative activity against various cancer cell lines, demonstrating their potential as novel anti-cancer agents (Feng et al., 2018).

Receptor Activity

Studies have also focused on the receptor activity of these compounds. New derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been synthesized and their activity profiles studied on a broad panel of therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters. This research suggests potential applications in developing drugs targeting these receptors (Ivachtchenko et al., 2013).

Host–Guest Complexation

The interaction between β-glycyrrhizic acid and 2,8-dimethyl-5-[2´-(6″-methylpyridin-3″-yl)ethyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole was studied, suggesting the formation of a host–guest complex. This research provides insights into the chemical interactions and potential applications of these compounds in complexation chemistry (Konkina et al., 2015).

Cytotoxicity Evaluation

Research has also been conducted on the cytotoxicity of hexahydroazepino[3,4-b]indole and tetrahydro-1H-pyrido[3,4-b]indole derivatives. These studies provide valuable data on the cytotoxic effects of these compounds, relevant for their potential therapeutic applications in cancer treatment (Reddy et al., 2014).

Future Directions

The future directions for research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole and its derivatives are likely to focus on further exploring their anti-tumor activity and potential applications in cancer treatment .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPROHCOBMVQVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352329
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

CAS RN

6208-60-2
Record name 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
AV Ivachtchenko, EB Frolov, OD Mitkin… - … der Pharmazie: An …, 2009 - Wiley Online Library
Synthesis, biological evaluation, and structure‐activity relationships (SAR) for a series of novel γ‐carboline analogues of Dimebon are described. Among the studied compounds, …
Number of citations: 16 onlinelibrary.wiley.com
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org
AV Ivachtchenko, EB Frolov, OD Mitkin… - Bioorganic & medicinal …, 2010 - Elsevier
Syntheses, biological evaluation, and structure–activity relationships for a series of novel 5-styryl and 5-phenethyl analogs of dimebolin are disclosed. The novel derivatives and …
Number of citations: 36 www.sciencedirect.com
T Yang, X Chen, H Jin, G Sethi, ML Go - European Journal of Medicinal …, 2015 - Elsevier
Sirtuins are protein deacylases with regulatory roles in metabolism and stress response. Functionalized tetrahydro-1H-pyrido[4,3-b]indoles were identified as preferential sirtuin 2 …
Number of citations: 12 www.sciencedirect.com
PO Djoubissie, V Snirc, R Sotnikova, J Zurova… - Gen. Physiol …, 2006 - gpb.sav.sk
(2-benzyl-2, 3, 4, 5-tetrahydro-1H-pyrido [4, 3-b] indole-8-yl)-acetic acid (compound 1), a novel aldose reductase inhibitor, was assayed for efficacy and selectivity to inhibit rat lens …
Number of citations: 20 gpb.sav.sk
L Ye, Y Tian, Z Li, J Zhang, S Wu - Helvetica Chimica Acta, 2012 - Wiley Online Library
Since deregulation of the tyrosine‐kinase receptor c‐Met is implicated in several human cancers and is an attractive target for small‐molecule‐drug discovery, we report herein the …
Number of citations: 13 onlinelibrary.wiley.com
Y Si, K Ma, Y Hu, H Si, H Zhai - Letters in Drug Design & …, 2022 - ingentaconnect.com
Background: Cystic Fibrosis (CF) is a genetic disease, which has no effective treatment. Objective: The aim of our research is to predict the EC50 value of 2,3,4,5-tetrahydro-1H-pyrido[4,…
Number of citations: 2 www.ingentaconnect.com
Y Feng, X Teng, J Gu, B Yu, Y Luo, L Ye - Medicinal Chemistry Research, 2019 - Springer
In the previous research, our group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indoles, which showed high anti-tumor activity. In this study, a series of novel 2,3,4,5-…
Number of citations: 7 link.springer.com
AV Ivachtchenko, OD Mitkin, SE Tkachenko… - European journal of …, 2010 - Elsevier
A series of novel 8-sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (THPI) has been synthesized and their ability to interact with 5-HT 6 receptors evaluated in cell-based …
Number of citations: 20 www.sciencedirect.com
L Kovacikova, M Stefek - Journal of Heterocyclic Chemistry, 2014 - Wiley Online Library
A new route for the regioselective synthesis of 2,3,4,5‐tetrahydro‐1H‐pyrido[4,3‐b]indole derivatives was developed based on cyclization of 3‐chlorophenylimine‐N‐alkyl‐4‐…
Number of citations: 1 onlinelibrary.wiley.com

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